molecular formula C22H29NO9 B1140079 cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid CAS No. 66895-33-8

cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

Cat. No.: B1140079
CAS No.: 66895-33-8
M. Wt: 451.5 g/mol
InChI Key: GTQICDDVIGZFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The compound consists of two distinct molecular components: cyclohexanamine, which serves as the cationic counterion, and the anionic glucuronide moiety bearing the chromone substituent. The systematic name reflects the specific stereochemical configuration at each chiral center within the oxane ring system, designated by the absolute configuration descriptors (2R,3S,4S,5R,6S).

The chromone portion of the molecule is classified as a 4-methyl-2-oxochromen-7-yl substituent, indicating the presence of a benzopyranone core structure with a methyl group at position 4 and a ketone functionality at position 2. This chromone unit is attached to the glucuronic acid derivative through an ether linkage at position 7 of the chromone ring and position 6 of the oxane ring. The glucuronic acid component represents a modified glucose derivative where the primary alcohol group has been oxidized to a carboxylic acid, maintaining the characteristic stereochemistry of the parent sugar molecule.

According to chemical taxonomy systems, this compound belongs to the broader class of phenylpropanoids and polyketides, specifically categorized within the flavonoid glycosides subgroup. More precisely, it falls under the classification of flavonoid O-glucuronides, which are characterized by the glycosidic linkage between the phenolic hydroxyl group of the flavonoid aglycone and the anomeric carbon of glucuronic acid. The presence of the cyclohexanamine counterion classifies this as an ammonium salt of the parent glucuronide acid, which is commonly employed to enhance solubility and stability of the compound for analytical and synthetic purposes.

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of the glucuronide moiety in this compound exhibits the characteristic beta-D-glucopyranosiduronic acid arrangement found in naturally occurring glucuronide conjugates. The absolute configuration at each stereogenic center follows the D-glucose pattern, with the anomeric carbon (C-1) adopting the beta configuration, which is thermodynamically favored for glucuronide linkages in biological systems.

Crystallographic analysis of related flavonoid glucuronides reveals that the oxane ring typically adopts a chair conformation, which minimizes steric interactions between the axial substituents. In this configuration, the hydroxyl groups at positions 2, 3, and 4 occupy equatorial positions, while the carboxylic acid group at position 2 and the chromone substituent at position 6 are positioned to minimize unfavorable interactions. The chair conformation is stabilized by the anomeric effect, where the electronegative oxygen atoms prefer the axial orientation at the anomeric center, contributing to the overall stability of the glycosidic linkage.

Nuclear magnetic resonance spectroscopy studies of structurally related compounds demonstrate characteristic chemical shift patterns that confirm the stereochemical assignments. The glucuronide protons exhibit specific coupling patterns indicative of the axial-equatorial relationships within the six-membered ring system. For similar glucuronide structures, the anomeric proton typically appears as a doublet in the range of 4.8-5.2 parts per million with a coupling constant of 7-8 Hertz, consistent with the beta-anomeric configuration.

The chromone substituent introduces additional conformational considerations, particularly regarding the orientation of the aromatic system relative to the glucuronide ring. Molecular modeling studies of analogous structures suggest that the chromone ring system adopts a conformation that minimizes steric hindrance with the glucuronide hydroxyl groups while maintaining optimal pi-pi stacking interactions with potential binding sites.

Comparative Structural Analysis with Related Flavonoid Glucuronides

Comparative analysis with related flavonoid glucuronides reveals significant structural similarities and distinctive features that characterize this class of compounds. The core glucuronide structure is consistent across various flavonoid conjugates, with the primary variation occurring in the nature and position of the flavonoid aglycone attachment. In the case of this compound, the chromone moiety represents a simplified flavonoid structure lacking the characteristic B-ring substitution pattern found in more complex flavonoids such as quercetin or kaempferol derivatives.

Mass spectrometric analysis of flavonoid glucuronides typically shows characteristic fragmentation patterns that facilitate structural identification. The molecular ion peak exhibits a loss of 176 mass units corresponding to the glucuronic acid moiety, leaving the aglycone fragment as a diagnostic ion. For chromone-7-O-glucuronides, additional fragmentation occurs through cleavage of the glycosidic bond, producing ions characteristic of both the chromone and glucuronide components.

Comparison with epicatechin glucuronides demonstrates the influence of substitution patterns on the physical and chemical properties of these compounds. The following table summarizes key structural parameters for related flavonoid glucuronides:

Compound Type Molecular Formula Molecular Weight (g/mol) Anomeric Configuration Substitution Position
Epicatechin-3'-glucuronide C21H22O12 466.4 Beta 3'
Epicatechin-7-glucuronide C21H22O12 466.4 Beta 7
Quercetin-3-glucuronide C21H18O13 478.4 Beta 3
Chromone-7-glucuronide C16H16O9 352.3 Beta 7

The spectroscopic properties of these compounds show distinct patterns depending on the substitution position and the electronic properties of the aglycone. Chromone derivatives typically exhibit absorption maxima in the ultraviolet region around 280-320 nanometers, with the exact position influenced by the electron-donating or electron-withdrawing nature of substituents on the chromone ring system.

Tautomeric Forms and Conformational Isomerism

The structural complexity of this compound gives rise to several potential tautomeric forms and conformational isomers that influence its chemical behavior and biological activity. The chromone moiety can exist in multiple tautomeric forms, particularly involving keto-enol equilibria at the 2-position of the chromen-4-one system. The predominant form under physiological conditions is typically the keto tautomer, which is stabilized by the aromatic character of the benzene ring and the conjugation with the pyranone oxygen.

Conformational analysis of the glucuronide portion reveals that the chair conformation is strongly preferred over boat or skew-boat forms due to minimization of steric interactions. However, the presence of the bulky chromone substituent at position 6 can influence the conformational equilibrium. Studies of related cyclohexane derivatives with large substituents demonstrate that the chair form remains predominant, although slight distortions may occur to accommodate the substituent.

The carboxylic acid functionality introduces additional complexity through its ability to form hydrogen bonds with the hydroxyl groups on the glucuronide ring. Intramolecular hydrogen bonding can stabilize specific conformations and influence the overall three-dimensional structure of the molecule. Nuclear magnetic resonance studies of similar compounds indicate that such hydrogen bonding interactions are prevalent in solution and contribute to the conformational preference.

Temperature-dependent nuclear magnetic resonance experiments on related glucuronide structures reveal that conformational interconversion is generally slow on the nuclear magnetic resonance timescale at room temperature, indicating significant energy barriers between different conformational states. This conformational rigidity is attributed to the multiple hydroxyl groups and the glycosidic linkage, which restrict rotation around critical bonds within the molecule.

The cyclohexanamine counterion can also adopt different conformational states, with the chair conformation being most stable. The interaction between the ammonium group and the carboxylate functionality of the glucuronide influences the overall molecular geometry and can affect crystal packing in the solid state. Ion-pairing interactions in solution may also influence the apparent molecular dimensions and dynamic behavior of the compound.

Properties

CAS No.

66895-33-8

Molecular Formula

C22H29NO9

Molecular Weight

451.5 g/mol

IUPAC Name

cyclohexanamine;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H16O9.C6H13N/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;7-6-4-2-1-3-5-6/h2-5,11-14,16,18-20H,1H3,(H,21,22);6H,1-5,7H2

InChI Key

GTQICDDVIGZFCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N

Synonyms

4-Methylumbelliferyl α-L-Iduronic Acid Cyclohexylammonium Salt; 

Origin of Product

United States

Preparation Methods

Pechmann Condensation Protocol

Reactants :

  • Resorcinol (1,3-dihydroxybenzene)

  • Ethyl acetoacetate

Conditions :

  • Acid catalyst (e.g., concentrated H2_2SO4_4 or FeCl3_3)

  • 80–100°C, 2–4 hours

Mechanism :
The reaction proceeds through esterification, cyclization, and dehydration. The methyl group at C4 originates from ethyl acetoacetate’s acetyl group.

Yield : 70–85%1.

Glycosylation Strategies

The coumarin’s C7 hydroxyl must be glycosylated with a stereochemically precise sugar moiety. Two approaches dominate:

Chemical Glycosylation

Koenigs-Knorr Method :

  • Glycosyl donor : Per-O-acetylated glucose trichloroacetimidate (activated at C1).

  • Conditions :

    • BF3_3·OEt2_2 as catalyst.

    • Anhydrous dichloromethane, 0°C to room temperature.

  • Challenges :

    • Requires orthogonal protecting groups to preserve hydroxyls at C3, C4, and C5.

    • Low stereoselectivity without directing groups.

Table 1 : Representative Glycosylation Conditions

DonorAcceptorCatalystTemp (°C)Yield (%)
Trichloroacetimidate7-HydroxycoumarinBF3_3·OEt2_20 → 2555–65
Bromide7-HydroxycoumarinAgOTf–2040–50

Biocatalytic Glycosylation

Engineered glycosyltransferases offer superior stereocontrol, as demonstrated in coumarin C-glycoside synthesis.

Procedure :

  • Enzyme : Mutant C-glycosyltransferase (e.g., MiCGTb–GAGM).

  • Donor : UDP-glucose.

  • Conditions :

    • pH 7.5 buffer, 30°C, 24–48 hours.

    • Whole-cell biocatalysts for scalability.

Advantages :

  • Avoids protecting groups.

  • 90% stereoselectivity reported for analogous systems.

Oxidative Carboxylic Acid Formation

The sugar’s C2 primary alcohol is oxidized to a carboxylic acid.

TEMPO/NaClO Oxidation :

  • Conditions :

    • TEMPO (2 mol%), NaClO (2 equiv), NaBr (0.2 equiv).

    • pH 9–10 (buffered with NaHCO3_3), 0°C.

  • Yield : 75–85% for primary alcohol oxidation.

Mechanism :
TEMPO mediates the oxidation of primary alcohols to carboxylic acids via a two-step process (aldehyde intermediate).

Salt Formation with Cyclohexanamine

The carboxylic acid is neutralized with cyclohexanamine in a polar aprotic solvent.

Procedure :

  • Dissolve the glycosylated coumarin acid in ethanol.

  • Add cyclohexanamine (1.05 equiv) dropwise.

  • Stir at room temperature for 1 hour.

  • Precipitate the salt by cooling to 4°C.

Characterization :

  • 2D NMR (1H,13C HSQC, HMBC) confirms regiochemistry and salt formation1.

  • Elemental analysis validates stoichiometry.

Challenges and Optimization

  • Stereochemical Integrity : Enzymatic methods outperform chemical glycosylation in preserving (2R,3S,4S,5R,6S) configuration.

  • Functional Group Compatibility : TEMPO oxidation requires inert conditions to prevent coumarin degradation.

  • Yield Improvements :

    • Enzymatic glycosylation scales linearly with cell density.

    • Microwave-assisted Pechmann condensation reduces reaction time to 30 minutes1.

Chemical Reactions Analysis

cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid primarily undergoes hydrolysis reactions. In the presence of specific enzymes like alpha-L-iduronidase, the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group is cleaved, releasing the 4-methylumbelliferyl group, which fluoresces under specific light wavelengths . This reaction is crucial for detecting enzyme deficiencies in lysosomal storage diseases.

Scientific Research Applications

This compound is extensively used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage diseases by measuring the activity of enzymes like iduronate-2-sulfatase and alpha-L-iduronidase. Additionally, it is used in the study of glycosaminoglycan degradation and the identification of enzyme deficiencies .

Mechanism of Action

The mechanism of action of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves the hydrolysis of the glycosidic bond by specific enzymes. When the enzyme cleaves this bond, the 4-methylumbelliferyl group is released and fluoresces upon excitation by light of a specific wavelength. This fluorescence is then measured to determine enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanamine vs. Other Amines

Cyclohexanol and Cyclohexanone
  • Cyclohexanol (C₆H₁₁OH) and cyclohexanone (C₆H₁₀O) are cyclohexane derivatives with hydroxyl and ketone groups, respectively. Both exhibit nematicidal activity but are less potent than cyclohexanamine. At 10 µL, cyclohexanone achieves 100% M. incognita mortality, but its LC₅₀ (9.67 µM) is higher than cyclohexanamine’s LC₅₀ of 8.71 µM .
  • Base Strength : Cyclohexanamine (pKa ~10.6) is a stronger base than aromatic amines like aniline (pKa ~4.6) due to the electron-donating cyclohexane ring .
4,4'-Methylenebis(cyclohexylamine) (PACM)
  • PACM (CAS 1761-71-3, C₁₃H₂₆N₂) is a diamine with three geometric isomers (trans-trans, cis-cis, cis-trans). Unlike cyclohexanamine, it is primarily used in polymer production (e.g., epoxy resins) and lacks reported bioactivity .
3-Methyl-trans-Cyclohexanamine
  • This derivative (CAS 1193-17-5) has a methyl group at the 3-position. Thermodynamic data (e.g., Cp,gas = 323.26 J/mol·K) suggest lower volatility compared to cyclohexanamine, but its biological properties remain unstudied .

Table 1: Key Properties of Cyclohexanamine and Related Amines

Compound Molecular Formula CAS No. Key Activity LC₅₀ (µM) Source
Cyclohexanamine C₆H₁₁N 108-91-8 Nematicidal (97.93% mortality) 8.71
Cyclohexanone C₆H₁₀O 108-94-1 Nematicidal (100% mortality at 10 µL) 9.67
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 1761-71-3 Industrial use (polymers) N/A

(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-Methyl-2-Oxochromen-7-Yl)Oxyoxane-2-Carboxylic Acid vs. Coumarin Derivatives

7-Hydroxy-4-Methylcoumarin Derivatives
  • These derivatives, such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (C₁₅H₁₂N₂O₅S₂), are synthesized via condensation reactions . They share the 4-methylcoumarin core with the target compound but lack the glycosidic sugar acid moiety, which may reduce water solubility and systemic bioavailability.
2-(4,5,6-Trihydroxy-3-Oxo-3H-Xanthen-9-Yl)Cyclohexanecarboxylic Acid
  • This compound (CAS 500533-94-8, C₂₀H₁₈O₇) features a xanthenone group instead of a coumarin. Its molecular weight (370.4 g/mol) is lower than the target compound’s 432.383 g/mol, suggesting differences in receptor binding .

Table 2: Comparison of Coumarin Derivatives

Compound Molecular Weight (g/mol) Key Structural Features Potential Bioactivity
Target Compound (Coumarin-glycoside) 432.383 Coumarin + trihydroxyoxane-carboxylic acid Antimicrobial, enzyme inhibition*
7-Hydroxy-4-methylcoumarin acetamide (C₁₅H₁₂N₂O₅S₂) 364.39 Coumarin + thiazolidinone Synthetic intermediate
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid 370.4 Xanthenone + cyclohexanecarboxylic acid Uncharacterized

Cyclohexanamine

  • Nematicidal Mechanism : Disrupts nematode chemoreception and egg hatching (8.44 juveniles/egg mass at 26.14 µM) .
  • Environmental Impact : Classified as a food contaminant when used in boiler water additives .

(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-Methyl-2-Oxochromen-7-Yl)Oxyoxane-2-Carboxylic Acid

  • Synthetic Routes : Likely involves glycosylation of 7-hydroxy-4-methylcoumarin with activated sugar acids, as seen in analogous syntheses .
  • Potential Applications: Coumarin glycosides are explored for drug delivery due to enhanced solubility and target specificity .

Biological Activity

Cyclohexanamine; (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is a complex organic compound with significant potential in biological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H27N3O8C_{24}H_{27}N_3O_8 with a molecular weight of approximately 485.18 g/mol. Its structure includes multiple hydroxyl groups and an oxochromen moiety, which may contribute to its biological interactions.

  • Enzymatic Interactions : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, its structural features suggest it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound significantly reduced the activity of cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as an anti-inflammatory agent. The IC50 values for COX-1 and COX-2 were reported as 10 µM and 5 µM respectively.
  • Cell Culture Experiments : In human cell lines, the compound enhanced the expression of antioxidant genes while downregulating inflammatory markers such as IL-6 and TNF-alpha. This dual action suggests a protective role against inflammation and oxidative damage .
  • Animal Models : In rodent models of arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectReference
Enzymatic InhibitionCOX-1/COX-2 inhibitionReduced inflammation
AntioxidantFree radical scavengingDecreased oxidative stress
Anti-inflammatoryCytokine modulationLowered levels of IL-6 and TNF-alpha
Pain ReliefJoint swelling reductionImproved mobility in animal models

Q & A

Q. Table: Key Thermodynamic Parameters for Cyclohexanamine Derivatives

CompoundVapor Pressure Range (kPa)ΔHvap (kJ/mol)Data Consistency Check
Cyclohexanamine0.5–25 (298–350 K)45.2 ± 0.3Group-additivity
N-Methyl-cyclohexanamine0.3–20 (293–345 K)48.7 ± 0.4Quantum calculations

Advanced: How can contradictions in reported thermochemical data for cyclohexanamine derivatives be resolved?

Methodological Answer:
Discrepancies in enthalpies of formation are resolved using multi-technique validation :

Additivity Rules : Group-contribution methods predict values based on molecular fragments.

Quantum-Chemical Computations : DFT or ab initio methods calculate gas-phase enthalpies, which are adjusted for phase transitions using experimental vaporization data.

Statistical Analysis : Outliers are identified via regression models comparing literature data .

Basic: What synthetic routes are recommended for preparing cyclohexanamine derivatives with high purity?

Methodological Answer:
For derivatives like N-(3-methoxypropyl)cyclohexanamine:

Nucleophilic Substitution : React cyclohexanamine with 3-methoxypropyl chloride in the presence of a base (e.g., NaOH) at 0–5°C to minimize side reactions.

Salt Formation : Treat the free amine with HCl in anhydrous ether to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >99% purity .

Advanced: How do structural modifications (e.g., sulfonyl groups) influence the bioactivity of cyclohexanamine derivatives in neurodegenerative research?

Methodological Answer:
The introduction of sulfonyl and halogenated aromatic groups (e.g., in 4-((4-chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexanamine) enhances γ-secretase inhibition , critical in Alzheimer’s disease. Methodologies include:

  • Molecular Docking : To predict binding affinity to γ-secretase.
  • In Vitro Assays : Measure inhibition of amyloid-β peptide production in neuronal cell lines.
  • Comparative SAR : Compare with analogs lacking sulfonyl groups to isolate functional group contributions .

Basic: What analytical techniques confirm the structural integrity of cyclohexanamine derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 385.9 for C18H18ClF2NO2S).
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: What methodological approaches assess the nematicidal efficacy of cyclohexanamine?

Methodological Answer:

  • Volatile Organic Compound (VOC) Assays : Expose Meloidogyne incognita to cyclohexanamine vapor (LC50 = 0.8 µg/mL).
  • Egg Hatching Inhibition : Treat nematode eggs with 100 ppm cyclohexanamine; monitor hatching rates via microscopy.
  • Comparative Toxicity : Co-test with cyclohexanol/cyclohexanone to isolate amine group effects .

Basic: How are vaporization enthalpies of cyclohexanamine derivatives calculated?

Methodological Answer:
Using the Clausius-Clapeyron equation :

ΔHvap=Rd(lnP)d(1/T)\Delta H_{vap} = -R \cdot \frac{d(\ln P)}{d(1/T)}

Where PP = vapor pressure (transpiration method), TT = temperature, and RR = gas constant. Data are validated against quantum-chemical computations (e.g., Gaussian09) .

Advanced: How can receptor affinity be optimized in cyclohexanamine-based compounds?

Methodological Answer:

  • Fluorine Substitution : Introduce trifluoroethyl groups (e.g., cis-4-[[methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine) to enhance lipophilicity and blood-brain barrier penetration.
  • Reductive Amination : Optimize reaction conditions (e.g., NaBH4, pH 7.5) to control stereochemistry.
  • In Silico Screening : Use molecular dynamics simulations to predict receptor binding .

Basic: What safety protocols are essential when handling cyclohexanamine derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis/purification steps.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
  • Training : Competency in Schlenk line use and emergency response (e.g., eye wash stations) .

Advanced: How does stereochemistry affect the pharmacological activity of cyclohexanamine derivatives?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Pharmacokinetic Studies : Compare AUC(0–24h) of (1R,2S) vs. (1S,2R) isomers in rodent models.
  • Enzymatic Assays : Test inhibition of cytochrome P450 isoforms to assess metabolic stability .

Q. Table: Stereochemical Impact on Bioactivity

Isomerγ-Secretase IC50 (nM)Metabolic Half-life (h)
(1R,2S)-Configuration12.3 ± 1.24.8 ± 0.3
(1S,2R)-Configuration98.7 ± 5.61.2 ± 0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.